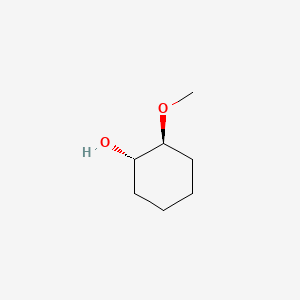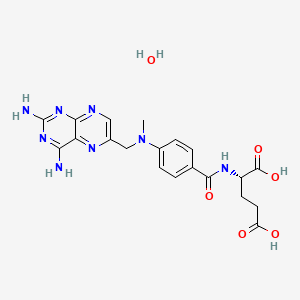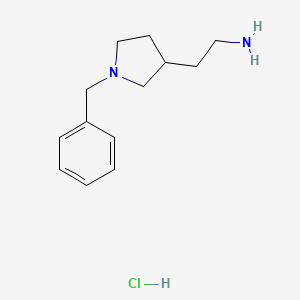
1-Bromopentadecane-15,15,15-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromopentadecane-15,15,15-d3 is a complex chemical compound with the molecular formula C15H31Br. It is a deuterated derivative of 1-bromopentadecane, where three hydrogen atoms are replaced by deuterium. This compound is used in various scientific research fields, including organic synthesis and biochemical studies.
Preparation Methods
The synthesis of 1-Bromopentadecane-15,15,15-d3 typically involves the bromination of pentadecane. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position . Industrial production methods may involve large-scale bromination processes using similar reagents and conditions, but with optimized parameters for higher yield and purity.
Chemical Reactions Analysis
1-Bromopentadecane-15,15,15-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). These reactions typically occur under basic conditions.
Reduction Reactions: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids, depending on the oxidizing agent used
Scientific Research Applications
1-Bromopentadecane-15,15,15-d3 is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biochemical Studies: The deuterated nature of the compound makes it useful in studies involving isotopic labeling, which helps in tracing the metabolic pathways and understanding the reaction mechanisms.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates where deuterium incorporation can enhance the metabolic stability and efficacy of the drugs.
Mechanism of Action
The mechanism of action of 1-Bromopentadecane-15,15,15-d3 involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, which can alter the rate of bond formation and cleavage .
Comparison with Similar Compounds
1-Bromopentadecane-15,15,15-d3 can be compared with other similar compounds such as:
1-Bromopentadecane: The non-deuterated version of the compound, which lacks the isotopic labeling and may exhibit different reaction kinetics.
1-Bromo-2,2,2-trifluoroethane: Another brominated compound with different substituents, used in different applications such as anesthetics.
1-Bromo-3-chloropropane: A compound with both bromine and chlorine substituents, used in various organic synthesis reactions.
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications involving isotopic labeling and kinetic studies.
Properties
IUPAC Name |
1-bromo-1,1,2-trideuteriopentadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i14D,15D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOTZBXSNOGCIF-JDMZEJSBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCCCCCCCCCCC)C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
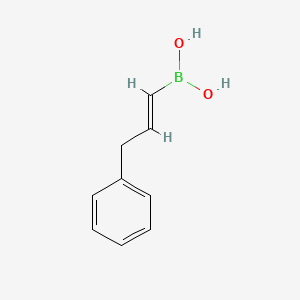
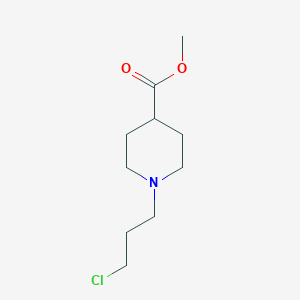

![(2S,3R)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B1148462.png)
![tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B1148463.png)

![(2R,3S)-2-[(Z)-but-1-enyl]-3-ethyl-1,1-difluorocyclopropane](/img/structure/B1148470.png)
